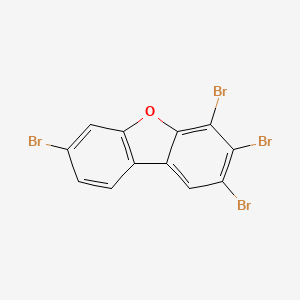![molecular formula C14H18O B12593784 Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]- CAS No. 604005-49-4](/img/structure/B12593784.png)
Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]- is an organic compound with a complex structure that includes a benzene ring substituted with an ethenyloxy group and a hexenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]- typically involves the reaction of benzene derivatives with appropriate reagents to introduce the ethenyloxy and hexenyl groups. One common method involves the use of vinyl ethers and hexenyl halides under specific conditions to achieve the desired substitution on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using catalysts to enhance the efficiency and yield of the desired product. The process often requires precise control of temperature, pressure, and reaction time to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium or nickel to reduce double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium or nickel catalysts.
Substitution: Halogens (chlorine, bromine), nitro groups (nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or carboxylic acids, while reduction typically produces alkanes or alkenes .
Aplicaciones Científicas De Investigación
Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenyloxy and hexenyl groups may facilitate binding to these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Benzene, (ethenyloxy)-: Similar structure but lacks the hexenyl group.
Benzene, (hexenyloxy)-: Similar structure but lacks the ethenyloxy group.
Uniqueness
Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]- is unique due to the presence of both ethenyloxy and hexenyl groups, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
604005-49-4 |
|---|---|
Fórmula molecular |
C14H18O |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
[(3S)-3-ethenoxyhex-5-enyl]benzene |
InChI |
InChI=1S/C14H18O/c1-3-8-14(15-4-2)12-11-13-9-6-5-7-10-13/h3-7,9-10,14H,1-2,8,11-12H2/t14-/m1/s1 |
Clave InChI |
BVCIFEOXHSXQQY-CQSZACIVSA-N |
SMILES isomérico |
C=CC[C@H](CCC1=CC=CC=C1)OC=C |
SMILES canónico |
C=CCC(CCC1=CC=CC=C1)OC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


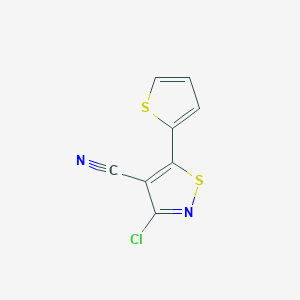
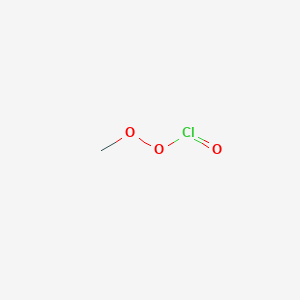
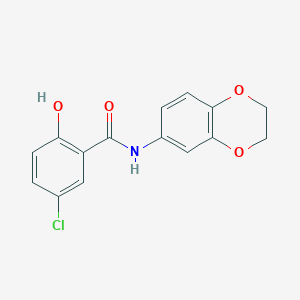
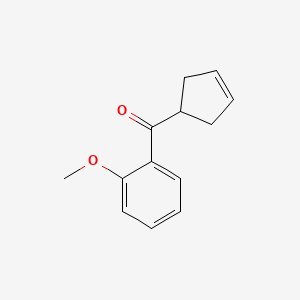
![2-[3-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B12593728.png)
![1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene](/img/structure/B12593732.png)
![2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12593735.png)
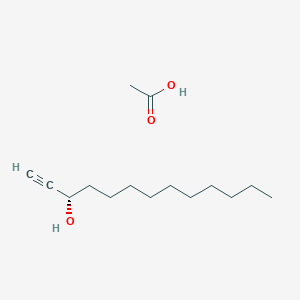
![3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one](/img/structure/B12593741.png)
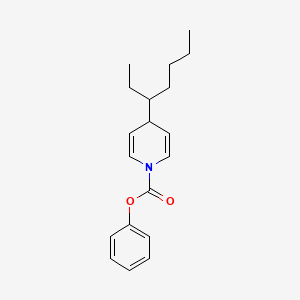
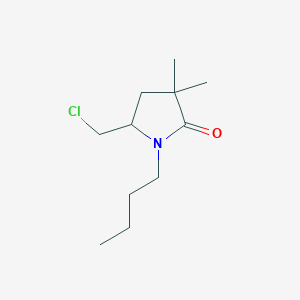
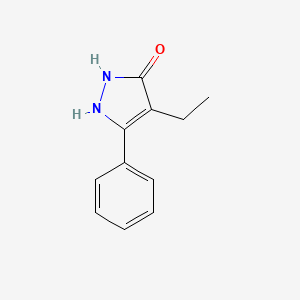
![4-[(3,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12593791.png)
